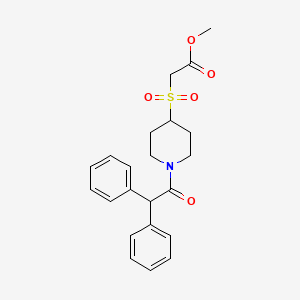

Methyl 2-((1-(2,2-diphenylacetyl)piperidin-4-yl)sulfonyl)acetate

Description

Methyl 2-((1-(2,2-diphenylacetyl)piperidin-4-yl)sulfonyl)acetate is a structurally complex organic compound featuring a piperidine core substituted at position 1 with a 2,2-diphenylacetyl group and at position 4 with a sulfonylacetate methyl ester.

Similar compounds in (e.g., 6d–6l) were synthesized via nucleophilic substitution or condensation reactions, achieving yields of 40–85% and characterized via NMR, MS, and TLC . The presence of the diphenylacetyl group suggests parallels to benzilic acid derivatives (), which are known for their stability and crystallinity .

Properties

IUPAC Name |

methyl 2-[1-(2,2-diphenylacetyl)piperidin-4-yl]sulfonylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5S/c1-28-20(24)16-29(26,27)19-12-14-23(15-13-19)22(25)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19,21H,12-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHNADULNIIJEIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 2-((1-(2,2-diphenylacetyl)piperidin-4-yl)sulfonyl)acetate involves multiple steps, typically starting with the preparation of the piperidine ring. The synthetic route often includes:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Diphenylacetyl Group: This step involves the acylation of the piperidine ring with 2,2-diphenylacetyl chloride under controlled conditions.

Esterification: The final step involves the esterification of the sulfonylated piperidine derivative with methanol to form the methyl ester.

Chemical Reactions Analysis

Methyl 2-((1-(2,2-diphenylacetyl)piperidin-4-yl)sulfonyl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of various derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Scientific Research Applications

Methyl 2-((1-(2,2-diphenylacetyl)piperidin-4-yl)sulfonyl)acetate is used in several scientific research applications:

- Chemistry It serves as an intermediate in synthesizing more complex organic molecules.

- Biology The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine There is ongoing research to explore its potential as a therapeutic agent in various medical conditions.

- Industry It is used in developing new materials and as a reagent in various industrial processes.

Synthesis of this compound

The synthesis of this compound involves multiple steps, typically starting with preparing the piperidine ring. The synthetic route often includes:

- Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Diphenylacetyl Group: This step involves the acylation of the piperidine ring with 2,2-diphenylacetyl chloride under controlled conditions.

- Esterification: The final step involves the esterification of the sulfonylated piperidine derivative with methanol to form the methyl ester.

Related Compound Information

Below is information about related compounds and their applications, as this compound is relatively new:

N-(4-methylphenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities.

Biological Activity Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets, including enzymes and receptors. The presence of piperidine and indole moieties suggests potential interactions with neurotransmitter systems and enzyme inhibition pathways.

Antibacterial Activity Studies have shown that compounds with similar structures exhibit antibacterial properties. For example, derivatives containing piperidine have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Staphylococcus aureus. In a study evaluating similar compounds, some exhibited IC50 values indicating effective inhibition of bacterial growth.

Enzyme Inhibition The compound's structure suggests potential as an acetylcholinesterase (AChE) inhibitor. A study on related compounds revealed strong inhibitory activity against AChE, which is crucial for treating conditions like Alzheimer's disease.

Anticancer Activity Compounds with indole and piperidine structures have been investigated for their anticancer properties. In vitro studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines, suggesting a promising avenue for further research into their potential as anticancer agents.

Case Studies

- Acetylcholinesterase Inhibition: A series of synthesized compounds were evaluated for their ability to inhibit AChE. The most active compounds achieved IC50 values lower than 5 µM, indicating strong potential for therapeutic applications in neurodegenerative diseases.

- Antibacterial Screening: A study focused on synthesizing piperidine derivatives, and several compounds showed significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, with some achieving minimum inhibitory concentrations (MICs) below 50 µg/mL.

Mechanism of Action

The mechanism of action of Methyl 2-((1-(2,2-diphenylacetyl)piperidin-4-yl)sulfonyl)acetate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Key Structural Features:

- Piperidine/Piperazine Core : The target compound’s piperidine ring contrasts with piperazine derivatives in (e.g., 6d–6l), which exhibit higher conformational flexibility. Piperidine’s reduced basicity compared to piperazine may influence solubility and bioavailability.

- Sulfonyl vs. Sulfonamide Groups: The sulfonylacetate ester in the target compound differs from sulfonamide-containing analogs (e.g., 6d, 6k–6l).

- Diphenylacetyl vs. Benzhydryl/Bis(4-fluorophenyl) Substituents : The diphenylacetyl group in the target compound is structurally distinct from benzhydryl () or bis(4-fluorophenyl) groups. Increased aromaticity may enhance π-π stacking interactions but reduce aqueous solubility compared to fluorinated analogs .

Physicochemical Properties

- Solubility : The diphenylacetyl group likely renders the compound less water-soluble than bis(4-fluorophenyl) derivatives (e.g., 6h–6j), where fluorine atoms enhance hydrophilicity .

- Melting Point : Piperidine-based compounds with rigid substituents (e.g., benzhydryl in 6d) exhibit higher melting points (210–215°C) compared to fluorinated analogs (185–190°C). The target compound’s melting point is hypothesized to exceed 200°C due to diphenylacetyl’s rigidity .

Spectroscopic Characterization

- NMR Analysis : The sulfonyl group in the target compound would produce distinct deshielding in $^{1}\text{H}$ NMR (δ ~3.5–4.0 ppm for adjacent CH$_2$ groups) compared to sulfonamide protons (δ ~7.0–8.0 ppm) in compounds .

- Mass Spectrometry : The molecular ion peak [M+H]$^+$ is expected to align with a molecular weight of ~500–550 g/mol, consistent with analogs in .

Biological Activity

Methyl 2-((1-(2,2-diphenylacetyl)piperidin-4-yl)sulfonyl)acetate is a complex organic compound classified as a piperidine derivative. This compound has garnered attention in pharmaceutical research due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following IUPAC name and chemical formula:

- IUPAC Name : Methyl 2-[1-(2,2-diphenylacetyl)piperidin-4-yl]sulfonylacetate

- Chemical Formula : C22H25NO5S

- InChI Key : OHNADULNIIJEIU-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.

- Receptor Modulation : It is believed to bind to specific receptors, influencing signal transduction and gene expression.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various pathogens, suggesting its potential as an antibacterial agent.

- Anticancer Properties : Preliminary research indicates that it may inhibit cancer cell proliferation, making it a candidate for further investigation in oncology.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibits proliferation of cancer cells | |

| Anti-inflammatory | Reduces inflammation markers |

Case Study: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may induce apoptosis in cancer cells. Further mechanistic studies are warranted to elucidate the pathways involved.

Case Study: Antimicrobial Efficacy

In another investigation, the antimicrobial activity of this compound was assessed against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.